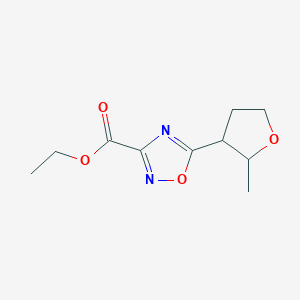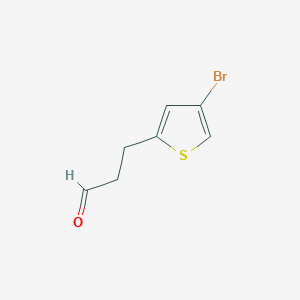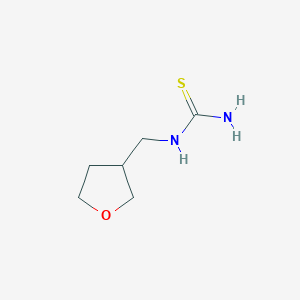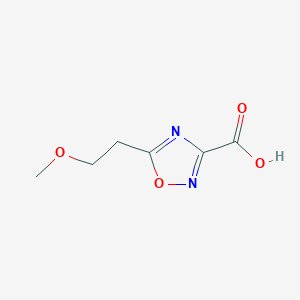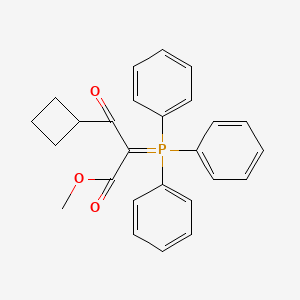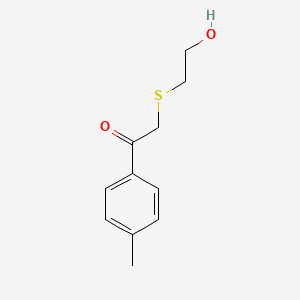
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one is an organic compound that features a hydroxyethylthio group attached to a tolyl ethanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one typically involves the reaction of p-tolyl ethanone with 2-mercaptoethanol under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
In organic synthesis, 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one can serve as an intermediate for the preparation of more complex molecules.
Biology
The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry
In materials science, the compound could be investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism by which 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one exerts its effects would depend on its specific application. For example, if it exhibits antimicrobial activity, it may disrupt microbial cell membranes or interfere with essential biochemical pathways.
類似化合物との比較
Similar Compounds
2-((2-Hydroxyethyl)thio)-1-phenylethan-1-one: Similar structure but with a phenyl group instead of a tolyl group.
2-((2-Hydroxyethyl)thio)-1-(m-tolyl)ethan-1-one: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
The presence of the hydroxyethylthio group in 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)ethan-1-one may impart unique chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H14O2S |
|---|---|
分子量 |
210.29 g/mol |
IUPAC名 |
2-(2-hydroxyethylsulfanyl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)11(13)8-14-7-6-12/h2-5,12H,6-8H2,1H3 |
InChIキー |
KIOFYTPMKGRYJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CSCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)

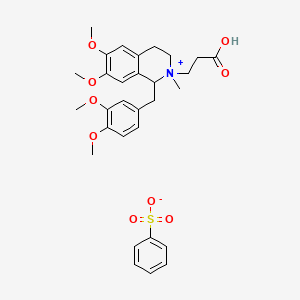

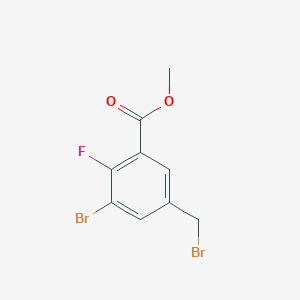
![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
